
N1-(2-methoxyphenethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-methoxyphenethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
ABCB1 Inhibitors Development
The compound's structural moiety, similar to those studied in ABCB1 inhibitors development, shows the potential for creating new small molecule ABCB1 inhibitors. In a study, the basic nuclei linked through a spacer to the moiety demonstrated varied inhibitory activities on ABCB1, a protein involved in multidrug resistance, highlighting the compound's relevance in overcoming drug resistance in cancer therapy. Among synthesized compounds, some showed high potency in inhibiting ABCB1 activity, indicating the structural potential for designing effective ABCB1 inhibitors (Colabufo et al., 2008).
Luminescent Properties for Optoelectronic Devices
A study on nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) that share structural features with the compound of interest highlights its potential application in the development of organic optoelectronic devices. The research presented a molecule with high quantum-yield emission in both solution and solid states, thanks to the prevention of π-π stacking interactions by peripheral aromatic rings. This indicates that compounds with similar structural features could be promising candidates for fabricating organic optoelectronic devices (Gu et al., 2015).
Chemical Sensors for Metal Ions
The structural motifs found in the compound are similar to those in chemosensors designed for the selective identification of metal ions. In one research, novel chemosensors for Pd2+ ions were developed, showing high selectivity and low limits of detection. The study underlines the compound's potential utility in environmental monitoring and industrial process control, where precise detection of specific metal ions is critical (Shally et al., 2020).
Melatonin Receptor Agonists
Research into melatonin receptor ligands has led to the development of molecules with significant selectivity and potency, utilizing structural frameworks similar to the compound . These efforts have resulted in the identification of highly potent MT2-selective full agonists, indicating potential applications in treating sleep disorders and other melatonin-related dysfunctions (Spadoni et al., 2015).
Oxidative Olefination in Synthetic Chemistry
The compound's related structures have been explored in Rh(III)-catalyzed oxidative olefination, showcasing a method for directed C-H bond activation. This research points to the compound's applicability in synthetic chemistry for constructing complex molecules through mild, efficient, and versatile processes (Rakshit et al., 2011).
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-32-21-8-3-2-6-17(21)12-13-26-23(29)24(30)27-19-10-11-20-18(16-19)7-4-14-28(20)25(31)22-9-5-15-33-22/h2-3,5-6,8-11,15-16H,4,7,12-14H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGVDSRGQXXBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2599608.png)
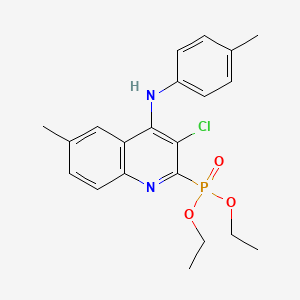
![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2599612.png)
![4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile](/img/structure/B2599613.png)

![3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2599615.png)
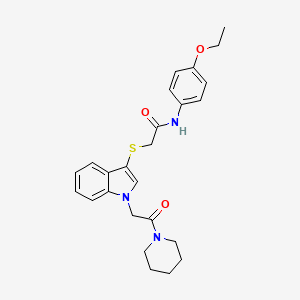
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2599618.png)
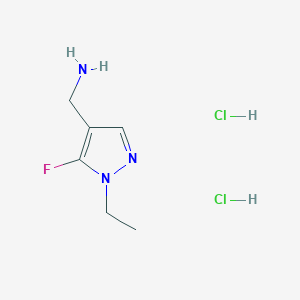

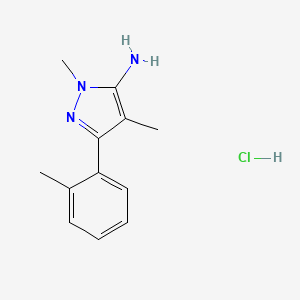
![2-[2-(Azepan-1-yl)ethylsulfanyl]-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2599624.png)
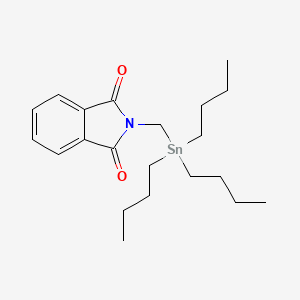
![rel-(3aR,4S,13R,13aR)-3a,4,13,13a-Tetrahydro-2-phenyl-4,13[1',2']-benzeno-1H-naphtho[2'',3'':4',5']thieno[2',3':4,5]thieno[2,3-f]isoindole-1,3(2H)-dione](/img/structure/B2599630.png)